3-Benzyl-2-methoxyquinoline chemical properties
3-Benzyl-2-methoxyquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Benzyl-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 3-Benzyl-2-methoxyquinoline, a key heterocyclic compound. As a member of the 2,3-disubstituted quinoline family, this scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document covers its core molecular properties, modern synthetic strategies, reactivity, and critical applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics.
Molecular Structure and Core Properties
3-Benzyl-2-methoxyquinoline is a polysubstituted aromatic heterocycle. Its structure is built upon a quinoline core, which is a fused benzene and pyridine ring system. The key functional groups, a benzyl moiety at the C3 position and a methoxy group at the C2 position, impart specific chemical characteristics that are crucial for its reactivity and utility in drug design.
The methoxy group at the electron-deficient C2 position acts as a hydrogen bond acceptor and can influence the molecule's metabolic stability and solubility. The benzyl group at C3 adds significant lipophilicity and provides a vector for steric interactions within a biological target's binding pocket.
Caption: Structure of 3-Benzyl-2-methoxyquinoline.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-benzyl-2-methoxyquinoline | [1] |
| CAS Number | 1381767-10-7 | [1] |
| Molecular Formula | C₁₇H₁₅NO | [1] |
| Molecular Weight | 249.31 g/mol |[1] |
Synthesis and Reactivity
The synthesis of 2,3-disubstituted quinolines like 3-Benzyl-2-methoxyquinoline can be approached through various classical and modern synthetic methodologies.
General Synthetic Strategies
Traditional methods for constructing the quinoline core include the Combes, Friedlander, and Pfitzinger reactions, which involve the condensation and cyclization of anilines with carbonyl compounds.[2] While foundational, these methods often require harsh conditions.
Modern Ruthenium-Catalyzed Three-Component Synthesis
A more recent and highly efficient approach involves a ruthenium-catalyzed three-component deaminative coupling reaction.[3] This method offers a step-efficient synthesis from readily available anilines, aldehydes, and amines, avoiding harsh reagents and wasteful byproducts. The reaction proceeds through the initial formation of an imine, which then undergoes deaminative coupling and annulation to form the desired 2,3-disubstituted quinoline product.[3]
Caption: Ruthenium-catalyzed three-component synthesis workflow.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A highly practical and widely documented synthetic route for analogous compounds involves a two-step process starting from a pre-formed quinoline core. This method is exemplified by the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline , a critical intermediate for the anti-tuberculosis drug Bedaquiline.[4][5] This well-established protocol serves as a robust template for the synthesis of the target molecule.
Experimental Protocol (Analogous Synthesis)
Step 1: Synthesis of the 2-Chloro Precursor (e.g., 3-Benzyl-6-bromo-2-chloroquinoline) The synthesis typically begins with the conversion of a 2-hydroxyquinoline (a quinolinone) to a 2-chloroquinoline. This is a crucial activation step.
-
Rationale: The hydroxyl group at the C2 position is a poor leaving group. Chlorination using an agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst like DMF, replaces the hydroxyl with a chlorine atom.[5] Chlorine is an excellent leaving group, activating the C2 position for subsequent nucleophilic attack.
Step 2: Nucleophilic Substitution with Sodium Methoxide The 2-chloroquinoline intermediate is then reacted with sodium methoxide to yield the final 2-methoxy product.[6][7]
-
Reagents: 3-Benzyl-6-bromo-2-chloroquinoline, Sodium Methoxide (NaOMe), Anhydrous Methanol.
-
Procedure:
-
The 2-chloroquinoline derivative is dissolved or suspended in anhydrous methanol.[5][7]
-
A solution of sodium methoxide in methanol is added to the mixture.[8]
-
The reaction mixture is heated to reflux and stirred overnight.[5][8] The progress is monitored by an appropriate technique (e.g., TLC).
-
Upon completion, the reaction is cooled, and the product is typically precipitated by pouring the mixture into ice water.[5]
-
The solid product is collected by filtration, washed, and dried. Yields for this step are often high, with reports up to 96%.[7]
-
-
Causality: The C2 position of the quinoline ring is electronically deficient due to the ring nitrogen's electron-withdrawing effect. This makes it highly susceptible to nucleophilic aromatic substitution. The methoxide ion (CH₃O⁻) is a strong nucleophile that readily displaces the chloride leaving group to form the thermodynamically stable 2-methoxyquinoline product.
Reactivity and Further Functionalization
The 3-Benzyl-2-methoxyquinoline scaffold is amenable to further chemical modification, a key attribute for drug development. While the pyridine ring is generally deactivated to electrophilic aromatic substitution, the benzene portion of the quinoline core can undergo reactions like nitration or halogenation.
Furthermore, should a halogen be present on the quinoline core, as in the case of the 6-bromo analog, it serves as a synthetic handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling .[9][10] This palladium-catalyzed reaction enables the introduction of a wide variety of aryl or alkyl groups, providing a robust platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[11][12]
Physicochemical and Spectroscopic Characterization
Detailed experimental data for the parent 3-Benzyl-2-methoxyquinoline is not broadly published. However, extensive characterization of the closely related and industrially significant 3-Benzyl-6-bromo-2-methoxyquinoline provides a reliable predictive framework.[5][13]
Table 2: Physicochemical Properties of the Analog 3-Benzyl-6-bromo-2-methoxyquinoline
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid/crystalline powder | [4][14] |
| Melting Point | 82-83 °C | [4][15] |
| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [4] |
| Solubility | Soluble in chloroform, methanol; Slightly soluble in ethanol | [4][14] |
| pKa (Predicted) | 2.45 ± 0.50 |[4] |
Spectroscopic Analysis (Predicted)
The structural features of 3-Benzyl-2-methoxyquinoline would give rise to a distinct spectroscopic signature.
-
¹H NMR: Protons on the benzyl ring and the quinoline core would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the benzylic methylene protons (CH₂) would likely appear around 4.0-4.5 ppm, and a sharp singlet for the methoxy group protons (OCH₃) would be expected around 3.9-4.2 ppm.
-
¹³C NMR: The spectrum would show 17 distinct carbon signals in the aromatic, benzylic, and methoxy regions. The methoxy carbon would have a characteristic shift around 55-60 ppm.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons. Strong peaks corresponding to C=C and C=N stretching of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. A prominent C-O stretching band from the ether linkage is expected around 1050-1250 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₁₅NO).
Applications in Medicinal Chemistry and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[17][18]
The most prominent application of a 3-benzyl-2-methoxyquinoline derivative is the role of 3-Benzyl-6-bromo-2-methoxyquinoline as a pivotal intermediate in the industrial synthesis of Bedaquiline .[4][6][15] Bedaquiline is a diarylquinoline-based antibiotic that represents a major breakthrough in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism involves the inhibition of mycobacterial ATP synthase.
The synthesis of Bedaquiline from this intermediate underscores the value of the 3-benzyl-2-methoxyquinoline scaffold. The substituents at the C2 and C3 positions are critical for orienting the molecule correctly for its biological function, demonstrating how this core can be strategically elaborated to produce highly potent and specific therapeutic agents.[4]
Safety and Handling
Based on data for analogous compounds, 3-Benzyl-2-methoxyquinoline derivatives should be handled with appropriate laboratory precautions.[14][19]
-
GHS Hazard Statements (for 3-Benzyl-6-bromo-2-methoxyquinoline):
-
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20]
-
Avoid inhalation of dust and direct contact with skin and eyes.[19]
-
Store in a tightly sealed container in a cool, dry place.[14]
-
Conclusion
3-Benzyl-2-methoxyquinoline is a valuable heterocyclic scaffold with significant potential for researchers in chemistry and drug discovery. Modern synthetic methods allow for its efficient construction, and its structure is amenable to a wide range of chemical modifications for SAR exploration. The critical role of its brominated analog in the synthesis of the life-saving drug Bedaquiline provides definitive, field-proven validation of this molecular framework's importance. As the search for novel therapeutics continues, the strategic use of versatile building blocks like 3-Benzyl-2-methoxyquinoline will remain a cornerstone of innovation in medicinal chemistry.
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